molecular formula C9H17NO B14304828 N-Butyl-N-ethenylpropanamide CAS No. 113990-18-4

N-Butyl-N-ethenylpropanamide

Cat. No.: B14304828
CAS No.: 113990-18-4
M. Wt: 155.24 g/mol
InChI Key: LMAUNZLAIVYXTN-UHFFFAOYSA-N
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Description

N-Butyl-N-ethenylpropanamide is an organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is notable for its unique structure, which includes both butyl and ethenyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-ethenylpropanamide typically involves the reaction of butylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butylamine+Acryloyl chlorideThis compound+HCl\text{Butylamine} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} Butylamine+Acryloyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-ethenylpropanamide can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to produce butylamine and acrylic acid.

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4), the compound can be reduced to the corresponding amine.

    Substitution: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or alkylating agents.

Major Products

    Hydrolysis: Butylamine and acrylic acid.

    Reduction: N-Butylpropanamide.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

N-Butyl-N-ethenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-N-ethenylpropanamide involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the amide bond can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-Butylpropanamide: Lacks the ethenyl group, making it less reactive in electrophilic addition reactions.

    N-Ethenylpropanamide: Lacks the butyl group, affecting its hydrophobic interactions.

Uniqueness

N-Butyl-N-ethenylpropanamide is unique due to the presence of both butyl and ethenyl groups, which confer distinct chemical reactivity and interaction profiles compared to similar compounds.

Properties

CAS No.

113990-18-4

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-butyl-N-ethenylpropanamide

InChI

InChI=1S/C9H17NO/c1-4-7-8-10(6-3)9(11)5-2/h6H,3-5,7-8H2,1-2H3

InChI Key

LMAUNZLAIVYXTN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C=C)C(=O)CC

Origin of Product

United States

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